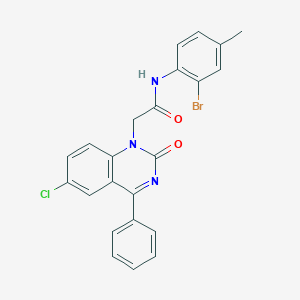

N-(2-bromo-4-methylphenyl)-2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(2-bromo-4-methylphenyl)-2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17BrClN3O2/c1-14-7-9-19(18(24)11-14)26-21(29)13-28-20-10-8-16(25)12-17(20)22(27-23(28)30)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBOYUBIGDAJEOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17BrClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-bromo-4-methylphenyl)-2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C23H17BrClN3O2 |

| Molecular Weight | 482.76 g/mol |

| CAS Number | 90560-54-6 |

| Density | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

Synthesis and Structural Insights

The synthesis of this compound involves multi-step processes that typically include the formation of the quinazolinone core followed by substitution reactions. The presence of halogen atoms (bromine and chlorine) and the acetamide functional group are crucial for enhancing its biological activity.

Antimicrobial Activity

Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to N-(2-bromo-4-methylphenyl)-2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide demonstrate efficacy against both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial lipid biosynthesis or interference with cellular processes critical for bacterial survival .

Anticancer Activity

Quinazoline derivatives have been explored for their anticancer potential. The compound has been evaluated against various cancer cell lines, including breast cancer (MCF7). In vitro assays such as the Sulforhodamine B (SRB) assay are commonly employed to assess cytotoxicity and cell viability. Results from these studies indicate promising anticancer activity, likely due to the compound's ability to induce apoptosis or inhibit cell proliferation .

Case Studies

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of quinazoline derivatives, including N-(2-bromo-4-methylphenyl)-2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, demonstrated significant antimicrobial effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those for standard antibiotics, suggesting a potential for development into new antimicrobial agents .

Case Study 2: Anticancer Screening

In another investigation focusing on the anticancer properties, this compound was tested against several cancer cell lines. It exhibited IC50 values in the micromolar range, indicating effective inhibition of cancer cell growth. The study highlighted the role of structural modifications in enhancing biological activity .

Comparison with Similar Compounds

N-(2-Chloro-6-methylphenyl)-2-(4-oxoquinazolin-3-yl)acetamide

- Key Differences : Replaces the 6-chloro-2-oxo-4-phenylquinazoline core with a simpler 4-oxoquinazolin-3-yl group and substitutes bromine with chlorine on the phenyl ring.

- Impact : The absence of the 6-chloro and 4-phenyl groups may reduce steric hindrance and alter binding affinity. Molecular weight is 327.76 g/mol (vs. 489.78 g/mol for the target compound), suggesting differences in solubility and bioavailability .

Ethyl 4-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate

- Key Differences : Substitutes the bromo-methylphenyl acetamide with an ethyl benzoate group.

- Molecular weight is 461.9 g/mol, lower than the target compound due to the absence of bromine .

Compounds with Modified Linkages or Cores

2-((6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide

- Key Differences: Replaces the quinazolinone core with a dihydroquinoline system and introduces a thioether linkage instead of acetamide.

2-(6-Bromo-4-oxo-3-phenyl-3,4-dihydro-quinazolin-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3-yl)-acetamide

- Key Differences: Incorporates a sulfanyl group and a thiazolidinone moiety.

- Impact: The bromine at position 6 (vs. chlorine in the target compound) may increase molecular weight and lipophilicity, while the thiazolidinone ring could confer conformational rigidity .

Halogen and Substituent Effects

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide

N-(2-Bromo-4-methylphenyl)-2-[[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-methylamino]acetamide

- Key Differences: Adds a methoxy group and methylamino side chain.

Key Findings and Implications

Core Structure: Quinazolinone-based compounds exhibit diverse bioactivities dependent on substituent positioning. The 6-chloro-2-oxo-4-phenyl motif in the target compound may enhance steric and electronic interactions compared to simpler quinazolinones .

Side Chain Modifications : Acetamide-linked aromatic groups (e.g., bromo-methylphenyl) balance lipophilicity and target engagement, whereas ester or thioether linkages alter solubility and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.